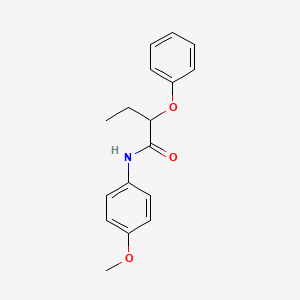
N-(4-methoxyphenyl)-2-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-phenoxybutanamide, also known as fenobam, is a chemical compound that belongs to the family of anxiolytic drugs. Fenobam has been the subject of extensive research in recent years due to its potential therapeutic applications in the treatment of anxiety disorders and other related conditions.
Wirkmechanismus
The exact mechanism of action of N-(4-methoxyphenyl)-2-phenoxybutanamide is not fully understood, but it is believed to act as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). By binding to this receptor, this compound reduces the activity of glutamate, a neurotransmitter that is involved in the regulation of anxiety and other related behaviors.
Biochemical and Physiological Effects:
Fenobam has been shown to have anxiolytic effects in preclinical studies, which suggests that it may be effective in reducing anxiety in humans. Additionally, this compound has been investigated for its potential use in the treatment of other conditions such as Fragile X syndrome, a genetic disorder that is associated with intellectual disability and behavioral problems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-methoxyphenyl)-2-phenoxybutanamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is that it has not yet been approved for clinical use in humans, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-methoxyphenyl)-2-phenoxybutanamide. One area of interest is the potential use of this compound in the treatment of anxiety disorders and other related conditions in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and drug interactions. Finally, there is a need for more research on the long-term effects of this compound use in humans.
Synthesemethoden
Fenobam can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with 2-phenoxybutyric acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(4-methoxyphenyl)-2-phenoxybutanamide.
Wissenschaftliche Forschungsanwendungen
Fenobam has been extensively studied for its potential therapeutic applications in the treatment of anxiety disorders. It has been shown to have anxiolytic effects in preclinical studies, which suggests that it may be effective in reducing anxiety in humans. Additionally, N-(4-methoxyphenyl)-2-phenoxybutanamide has been investigated for its potential use in the treatment of other conditions such as Fragile X syndrome, a genetic disorder that is associated with intellectual disability and behavioral problems.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-16(21-15-7-5-4-6-8-15)17(19)18-13-9-11-14(20-2)12-10-13/h4-12,16H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWVYLWBDZCUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5024113.png)
![5-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5024118.png)
![1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5024124.png)

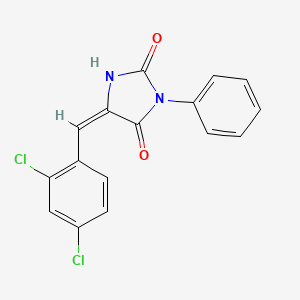
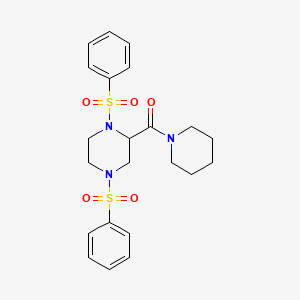
![2-(4-isopropylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5024165.png)
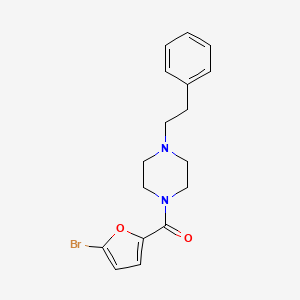
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024180.png)
![3-{1-[(5-fluoro-2-methylphenyl)sulfonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5024191.png)
![1-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B5024198.png)
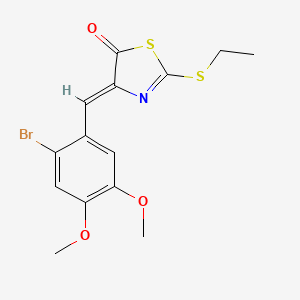
![N-(2,6-difluorophenyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide](/img/structure/B5024208.png)
![4-allyl-2-methoxy-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5024216.png)